1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
Brand Name:
Vulcanchem
CAS No.:
99296-82-9
VCID:
VC0119821
InChI:
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Molecular Formula:
C₄₈H₈₂NO₈P
Molecular Weight:
832.1 g/mol
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
CAS No.: 99296-82-9
Reference Standards
VCID: VC0119821
Molecular Formula: C₄₈H₈₂NO₈P
Molecular Weight: 832.1 g/mol
CAS No. | 99296-82-9 |
---|---|
Product Name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine |
Molecular Formula | C₄₈H₈₂NO₈P |
Molecular Weight | 832.1 g/mol |
IUPAC Name | [(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 |
Standard InChIKey | FPEVDFOXMCHLKL-BFVLUCRJSA-N |
Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Synonyms | 1-ODHPC 1-oleoyl-2-DHA-PC 1-oleoyl-2-docosahexaenoyl phosphatidylcholine 1-oleoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine 1-oleoyl-2-docosahexaenoylglycero-3-phosphorylcholine |
PubChem Compound | 6438829 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume